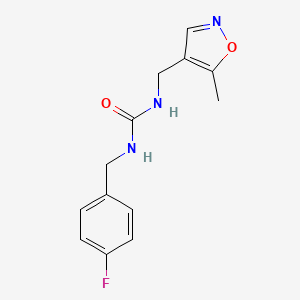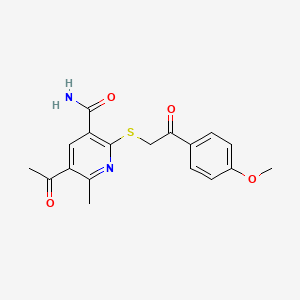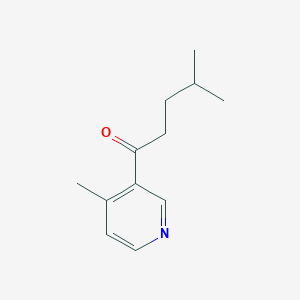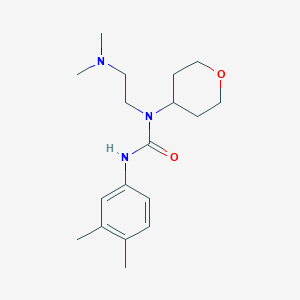
1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
A series of α-amino fluorobenzyl-phosphonates containing isoxazole moiety were synthesized, demonstrating the potential for creating compounds with moderate anticancer activity. This approach exemplifies the utility of incorporating the isoxazole ring and fluorobenzyl groups into molecules for therapeutic purposes. The bioassay tests of these compounds, conducted in vitro, indicated their potential as anticancer agents, highlighting the significance of the structural components in medicinal chemistry research (Song et al., 2005).
Structural Features for Antagonist Activity
Research on Neuropeptide S (NPS) antagonists identified compounds with significant potency, including 4-Fluorobenzyl urea derivatives. These findings emphasize the critical role of urea functionality and the influence of fluorobenzyl groups in enhancing antagonist activity. The study contributes to understanding the structural requirements for NPS antagonist efficacy, offering insights into designing more effective therapeutic agents (Zhang et al., 2008).
Photodegradation Studies
The photodegradation of compounds similar to 1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea, involving fluorobenzylthio and thiadiazole-urea derivatives, was examined. These studies provide insights into the stability and environmental fate of such chemicals, which is crucial for developing agricultural and pharmaceutical products with minimized ecological impact. Understanding the degradation pathways can guide the design of more stable compounds (Moorman et al., 1985).
Metabolite Characterization
Investigations into the in vitro metabolism of peptidomimetic inhibitors, which include structural motifs similar to 1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea, have revealed detailed metabolic profiles. These studies are fundamental for understanding the pharmacokinetics and potential therapeutic applications of such compounds. Characterizing the metabolites through LC-MS and NMR techniques aids in the development of drugs with improved efficacy and safety profiles (Zhang et al., 2001).
Material Science Applications
Research on new polyureas based on related chemical structures demonstrates the potential of these compounds in creating advanced materials. The synthesis and characterization of polyureas incorporating isoxazole and fluorobenzyl groups have led to materials with unique properties, such as enhanced thermal stability and mechanical strength. These findings are significant for developing new polymers for various industrial applications, including coatings, adhesives, and composites (Mallakpour et al., 2003).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-9-11(8-17-19-9)7-16-13(18)15-6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQJKJMQYWYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-((5-methylisoxazol-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2730022.png)

![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)


![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)


![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)
![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)
![6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2730043.png)